molecular formula C16H25N3O2 B13656232 tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B13656232
M. Wt: 291.39 g/mol
InChI Key: KASHFLUTNUOVHI-LBPRGKRZSA-N
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Description

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, an aminophenyl group, and a piperazine ring

Preparation Methods

The synthesis of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with 4-(4-aminophenyl)-3-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction .

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group, using reagents like halogens or alkylating agents.

Scientific Research Applications

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (S)-4-(4-hydroxyphenyl)-3-methylpiperazine-1-carboxylate: This compound has a hydroxy group instead of an amino group, which affects its reactivity and biological activity.

    tert-Butyl (S)-4-(4-methylphenyl)-3-methylpiperazine-1-carboxylate: The presence of a methyl group instead of an amino group leads to different chemical and biological properties.

    tert-Butyl (S)-4-(4-nitrophenyl)-3-methylpiperazine-1-carboxylate:

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl (3S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3/t12-/m0/s1

InChI Key

KASHFLUTNUOVHI-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C

Origin of Product

United States

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